Superior Catalytic Efficiency vs. Broad-Specificity Substrate S-2288 in Biological Matrices
In side-by-side assays using dissociated human plantar corneocytes (a physiologically relevant biological matrix), MeO-Suc-Arg-Pro-Tyr-pNA (S-2586) demonstrated a 'significant rate of hydrolysis' while the broad-specificity serine protease substrate H-D-Ile-Pro-Arg-pNA (S-2288) was 'hydrolysed only very slowly' [1]. While absolute rate units are not provided in the abstract, the qualitative difference is stark and reported as decisive for enzyme identification. This differential hydrolysis profile confirms S-2586's superior recognition by chymotrypsin-like enzymes in complex biological samples where off-target proteases may otherwise confound results with broader substrates.
| Evidence Dimension | Hydrolysis rate in dissociated plantar corneocyte incubations |
|---|---|
| Target Compound Data | Significant rate of hydrolysis |
| Comparator Or Baseline | H-D-Ile-Pro-Arg-pNA (S-2288): hydrolysed only very slowly |
| Quantified Difference | Markedly higher (qualitatively reported as significant vs. very slow) |
| Conditions | Incubation with dissociated plantar corneocytes, pH 7-8 |
Why This Matters
This specificity margin is critical for researchers studying chymotrypsin-like proteases in impure biological samples (e.g., tissue extracts) where off-target hydrolysis by trypsin-like enzymes would inflate background signal and obscure true chymotrypsin activity if using a broad-specificity substrate.
- [1] Egelrud, T., & Lundström, A. (1991). A chymotrypsin-like proteinase that may be involved in desquamation in plantar stratum corneum. Archives of Dermatological Research, 283(2), 108–112. View Source
